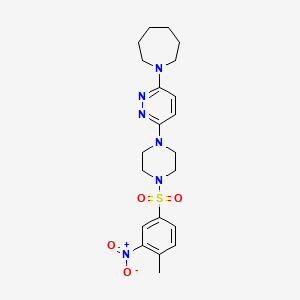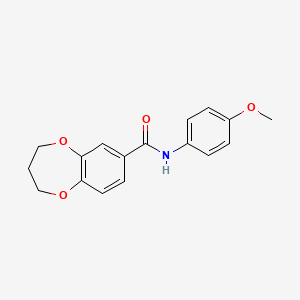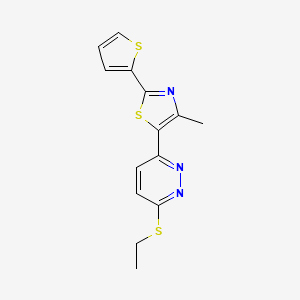![molecular formula C16H25N3O3 B11244302 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11244302.png)
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexahydrocinnolin ring and a propan-2-yloxypropylacetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE typically involves multiple steps, including the formation of the hexahydrocinnolin ring and the subsequent attachment of the propan-2-yloxypropylacetamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Oxo-2,3-dihydroinden-1-ylidene)malononitrile
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Naphthobistriazole-based non-fused electron acceptors
Uniqueness
Compared to similar compounds, 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE stands out due to its unique structural features and potential applications. Its hexahydrocinnolin ring and propan-2-yloxypropylacetamide group confer distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C16H25N3O3 |
|---|---|
Poids moléculaire |
307.39 g/mol |
Nom IUPAC |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C16H25N3O3/c1-12(2)22-9-5-8-17-15(20)11-19-16(21)10-13-6-3-4-7-14(13)18-19/h10,12H,3-9,11H2,1-2H3,(H,17,20) |
Clé InChI |
NECPSVVARHSIBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCNC(=O)CN1C(=O)C=C2CCCCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244220.png)


![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11244234.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B11244245.png)
![N-(2-Ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11244251.png)
![1,1'-[3-cyclohexyl-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11244268.png)
![1,1'-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11244270.png)

![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244284.png)
![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11244293.png)
![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B11244301.png)

![methyl N-{[2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B11244313.png)
